1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.
Reaction: The sulfonyl chloride is reacted with the piperazine derivative in the presence of a base such as triethylamine to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies on its binding affinity and pathway involvement are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
Uniqueness
1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethoxy and sulfonyl groups. These structural features may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C23H32N2O5S |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C23H32N2O5S/c1-5-28-20-11-9-8-10-19(20)24-12-14-25(15-13-24)31(26,27)23-17-21(29-6-2)18(4)16-22(23)30-7-3/h8-11,16-17H,5-7,12-15H2,1-4H3 |
InChI Key |
ZOZYCOKVZDKVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.